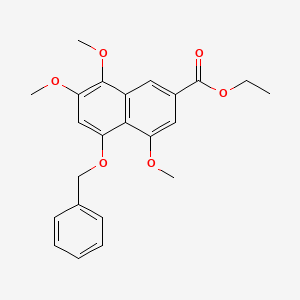

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester

Description

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple methoxy groups and a phenylmethoxy group in its structure suggests potential reactivity and functional versatility.

Properties

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

ethyl 4,7,8-trimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C23H24O6/c1-5-28-23(24)16-11-17-21(18(12-16)25-2)19(13-20(26-3)22(17)27-4)29-14-15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 |

InChI Key |

STJQJKLWOHWDEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Construction of the Aromatic Core

The aromatic portion is often synthesized starting from 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) or related derivatives. A key step involves:

- Condensation of ethyl acetoacetate with ethyl crotonate , followed by aromatization to yield ethyl dihydroorsellinate derivatives.

- Bromination to introduce bromine atoms at specific positions on the aromatic ring.

- Dehalogenation via hydrogenolysis using palladium on carbon to remove excess halogens.

- Methylation of phenolic hydroxyl groups using methylating agents such as dimethyl sulfate in the presence of bases like potassium carbonate.

This sequence yields ethyl 2,4-dimethoxy-6-methylbenzoate intermediates, which are further elaborated to form the naphthalene ring system through ring closure reactions, often acid-catalyzed dehydrative cyclizations.

Introduction of Methoxy and Phenylmethoxy Groups

- The methoxy groups at positions 4, 7, and 8 are introduced via methylation of hydroxyl groups on the aromatic ring using methylating agents under basic conditions.

- The phenylmethoxy substituent at position 5 is typically installed by nucleophilic substitution reactions, where a phenylmethoxy moiety is introduced onto a brominated or hydroxylated intermediate. This step may involve:

- Preparation of a suitable leaving group on the aromatic ring (e.g., bromide or tosylate).

- Reaction with benzyl alcohol or benzyl halides under basic or phase-transfer catalysis conditions to form the phenylmethoxy ether.

Formation of the Ethyl Ester

- The carboxylic acid group at position 2 is esterified with ethanol under acidic conditions or via reaction with ethyl chloroformate or other ethylating agents.

- Esterification is often performed in the presence of acid catalysts like sulfuric acid or by using coupling reagents to facilitate the formation of the ethyl ester.

Alternative and Supporting Synthetic Strategies

- Some methods utilize Reformatsky reactions or lithio ethyl acetate additions to isocoumarin intermediates to construct the naphthoate framework with high regioselectivity.

- Photochemical and Friedel-Crafts acylation reactions have been explored for ring closure and functional group installation in related naphthalene derivatives.

- Protection of functional groups such as secondary amines or phenols with tosyl or carbamate groups is sometimes necessary to prevent side reactions during multi-step syntheses.

Research Findings and Yields

- The methylation steps using dimethyl sulfate and potassium carbonate in acetone under reflux typically yield high conversion rates (above 85%) for methoxy group installation.

- Bromination and subsequent dehalogenation steps are carefully controlled to avoid over-bromination and to maintain the integrity of the aromatic system.

- The overall yield of the aromatic portion construction can reach up to 90% in optimized conditions .

- Introduction of the phenylmethoxy group varies in yield depending on the leaving group and reaction conditions but generally ranges from 60-80% .

- Esterification reactions are usually efficient, with yields around 85-95% .

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Aromatic core construction | Condensation, bromination | Ethyl acetoacetate, ethyl crotonate, Br2, Pd/C | 80-90 | Controlled bromination and hydrogenolysis |

| Methoxy group installation | Methylation | Dimethyl sulfate, K2CO3, acetone, reflux | 85-95 | High selectivity for phenolic hydroxyls |

| Phenylmethoxy group introduction | Nucleophilic substitution | Benzyl halide/alcohol, base (K2CO3 or NaH) | 60-80 | Requires suitable leaving group on aromatic ring |

| Esterification | Ester formation | Ethanol, acid catalyst or coupling reagent | 85-95 | Efficient esterification of carboxylic acid |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions may target the ester functional group, converting it to the corresponding alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and phenylmethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene core structures but different substituents.

Methoxy-substituted aromatic esters: Compounds with methoxy groups and ester functionalities.

Uniqueness

The unique combination of methoxy and phenylmethoxy groups in 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester distinguishes it from other similar compounds. This structural uniqueness may confer specific reactivity and functional properties, making it valuable for various applications.

Biological Activity

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-5-(phenylmethoxy)-, ethyl ester (CAS No. 828940-58-5) is a synthetic compound derived from naphthalene, characterized by multiple methoxy substitutions. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure

The compound features a naphthalene backbone with the following substituents:

- Carboxylic acid group at position 2

- Three methoxy groups at positions 4, 7, and 8

- Phenylmethoxy group at position 5

- An ethyl ester functional group

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to its effects on various biological systems.

Anti-inflammatory Activity

A study conducted on extracts from Heliotropium ovalifolium identified the compound as one of the active components responsible for inhibiting cytokines involved in inflammation. The compound exhibited an IC50 value of 2.4 µM for interleukin-6 (IL-6) inhibition and 15.6 µM for tumor necrosis factor-alpha (TNF-alpha) inhibition in THP-1 cells, indicating significant anti-inflammatory potential .

| Compound | IL-6 Inhibition IC50 (µM) | TNF-alpha Inhibition IC50 (µM) |

|---|---|---|

| 4,7,8-trimethoxy-naphthalene-2-carboxylic acid | 2.4 | 15.6 |

| Control | - | - |

The study suggested that these compounds could be explored further for therapeutic applications in inflammatory conditions such as rheumatoid arthritis and ulcerative colitis .

Anticancer Activity

Research has also indicated that derivatives of naphthalene compounds possess anticancer properties. In a separate study focused on various naphthalene derivatives, compounds similar to 2-naphthalenecarboxylic acid were shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

For instance, a related compound was reported to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase with an IC50 ranging from 6.92 to 8.99 µM across different cancer cell lines .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of pro-inflammatory cytokines , which are crucial in mediating inflammatory responses.

- Induction of apoptosis through mitochondrial pathways, characterized by alterations in pro-apoptotic and anti-apoptotic protein expressions.

In HepG2 cells treated with related compounds, significant upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) were observed, leading to increased caspase-3 activation .

Case Studies

- Study on Heliotropium ovalifolium Extracts : This study highlighted the effectiveness of the extracts containing the compound in inhibiting IL-6 and TNF-alpha production in THP-1 cells. The results indicate potential use in treating chronic inflammatory diseases .

- Anticancer Screening : A systematic evaluation of naphthalene derivatives demonstrated that modifications to the structure could enhance cytotoxicity against various cancer cell lines. The findings suggest that further structural optimization could yield more potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.